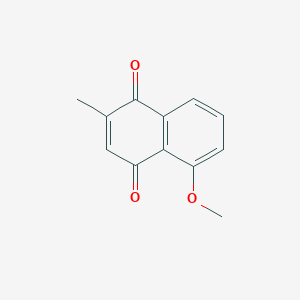
5-Methoxy-2-methylnaphthalene-1,4-dione
Descripción
It is synthesized via a Diels-Alder reaction between ((3-methylfuran-2,5-diyl)bis(oxy))bis(tert-butyl)dimethylsilane) and 2-iodo-3-methoxyphenyl trifluoromethanesulfonate, yielding a mixture of isomers (35-5-OMe and 35-8-OMe) in a 1.7:1 ratio with a high yield of 92% . The compound’s structure combines electron-donating substituents (methoxy) and steric bulk (methyl), influencing its electronic properties and reactivity. Naphthoquinones are known for their redox activity and applications in organic synthesis, making this compound a subject of interest in structural and functional studies.
Propiedades
IUPAC Name |
5-methoxy-2-methylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-6-9(13)11-8(12(7)14)4-3-5-10(11)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNOIFSYUBMQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176812 | |
| Record name | Naphthalene-1,4-dione, 5-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22266-99-5 | |
| Record name | Naphthalene-1,4-dione, 5-methoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022266995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene-1,4-dione, 5-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparación Con Compuestos Similares
Comparison with Similar Naphthoquinone Derivatives
Structural and Substituent Analysis
The table below compares 5-Methoxy-2-methylnaphthalene-1,4-dione with structurally related naphthoquinones, highlighting substituent positions, synthesis methods, and key properties:
Key Observations :
Substituent Position Effects: Methoxy at C5 (target compound) vs. C2 (2-Methoxynaphthalene-1,4-dione) alters electron density distribution. The C5-methoxy group may reduce quinone electrophilicity compared to C2-methoxy derivatives .
Bulky substituents (e.g., chlorophenyl-hydroxymethyl in CAS 6629-24-9) enhance molecular polarity and intermolecular interactions .
Physicochemical and Crystallographic Properties
- Planarity and Intermolecular Interactions: The naphthoquinone core remains planar across derivatives, but substituents dictate packing modes. For example, 2-methoxy derivatives exhibit C–H⋯O interactions, while hydroxylated analogs form stronger hydrogen bonds . The target compound’s isomerism (35-5-OMe vs.
Lipophilicity :
- Methyl and methoxy groups in the target compound confer moderate lipophilicity, whereas heptyl- or chlorophenyl-substituted derivatives exhibit higher logP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


